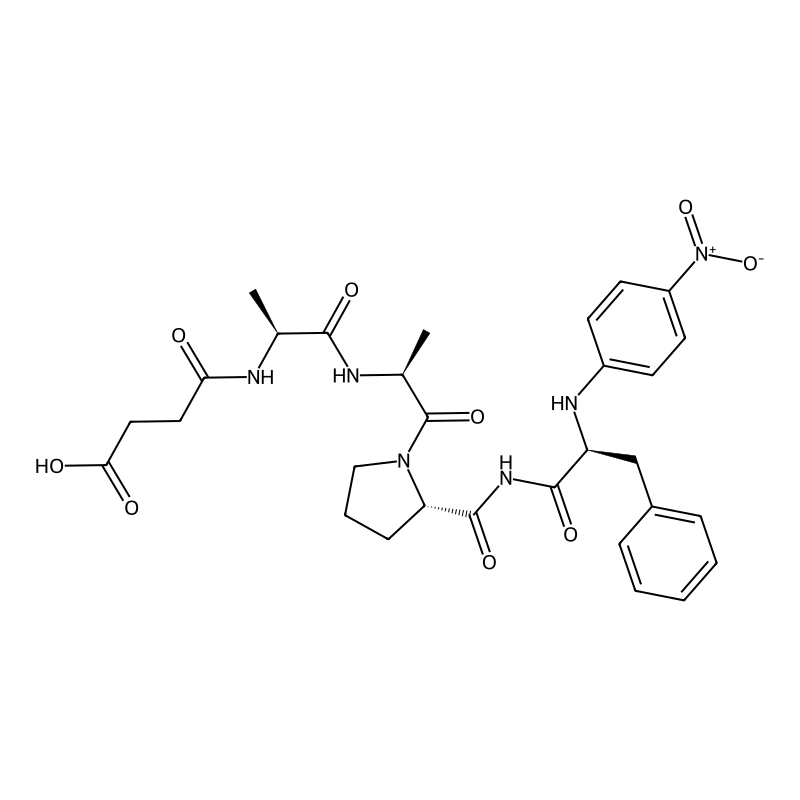

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Protease Activity Assays

Here are some examples of proteases that can be assayed using N-Succinyl-Ala-Ala-Pro-Phe-pNA:

- Chymotrypsin: This protease specifically cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine (Phe) present in N-Succinyl-Ala-Ala-Pro-Phe-pNA [].

- Human leukocyte cathepsin G: This protease is involved in the immune response and can be assayed using N-Succinyl-Ala-Ala-Pro-Phe-pNA due to its specific cleavage preference [].

- Subtilisin: This is a bacterial protease used in various industrial applications, and its activity can also be measured using N-Succinyl-Ala-Ala-Pro-Phe-pNA.

Additional Applications

Beyond its use as a protease substrate, N-Succinyl-Ala-Ala-Pro-Phe-pNA has applications in other areas of scientific research, including:

- Studying peptidyl prolyl isomerase (PPI) activity: PPIs are enzymes that accelerate the cis-trans isomerization of proline bonds in proteins, and N-Succinyl-Ala-Ala-Pro-Phe-pNA can be used to assess PPI activity.

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a synthetic peptide substrate designed for biochemical assays, particularly in the study of serine proteases. This compound features a sequence of amino acids: two alanines (Ala), one proline (Pro), and one phenylalanine (Phe), with an N-terminal succinyl group and a C-terminal p-nitroanilide moiety. The presence of the p-nitroanilide group imparts chromogenic properties, allowing for colorimetric detection upon enzymatic cleavage, making it a valuable tool in enzyme kinetics and activity assays.

N-Suc-Ala-Ala-Pro-Phe-pNA acts as a substrate for specific proteases. The amino acid sequence (Ala-Ala-Pro-Phe) mimics the natural recognition site of these enzymes, allowing them to bind and cleave the peptide bond between Proline and pNA. This cleavage releases the chromogenic pNA, which can be measured spectrophotometrically to quantify enzyme activity [].

The specific protease that cleaves N-Suc-Ala-Ala-Pro-Phe-pNA depends on the enzyme's recognition sequence. For example, it can be a substrate for chymotrypsin, human leukocyte cathepsin G, and subtilisin [, ].

The primary chemical reaction involving N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is hydrolysis, catalyzed by serine proteases such as chymotrypsin. The reaction can be summarized as follows:

This reaction results in the cleavage of the peptide bond between phenylalanine and p-nitroanilide, releasing p-nitroaniline, which exhibits a yellow color that can be quantified spectrophotometrically at 405 nm .

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide acts primarily as a substrate for various proteolytic enzymes. Its structure mimics natural protein substrates, allowing it to be cleaved by enzymes such as alpha-chymotrypsin, human leukocyte cathepsin G, and subtilisin. The enzymatic activity can be quantitatively assessed by measuring the release of p-nitroaniline, providing insights into the catalytic efficiency and kinetics of these enzymes.

Mechanism of Action

The mechanism involves the interaction of the enzyme's active site with the substrate. The catalytic triad (serine, histidine, aspartate) facilitates the hydrolysis of the peptide bond through nucleophilic attack by serine on the carbonyl carbon of phenylalanine.

The synthesis of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide typically employs solid-phase peptide synthesis techniques. This process involves:

- Attachment: The first amino acid is attached to a solid resin.

- Coupling: Protected amino acids are sequentially added using activating agents like dicyclohexylcarbodiimide or N,N'-diisopropylcarbodiimide.

- Cleavage: After assembly, the peptide is cleaved from the resin and deprotected to yield the final product .

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is widely used in:

- Enzyme Activity Assays: It serves as a chromogenic substrate for measuring protease activity.

- Kinetic Studies: Researchers use it to determine kinetic parameters such as Michaelis-Menten constant and catalytic efficiency.

- Inhibitor Screening: It helps identify potential inhibitors of serine proteases by assessing changes in enzyme activity in the presence of inhibitors .

Studies involving N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide focus on its interactions with various proteases. It is particularly effective in characterizing enzyme kinetics and evaluating inhibitor effects on enzyme activity. The compound's ability to release a detectable chromogenic product upon cleavage makes it suitable for high-throughput screening applications in drug discovery and biochemical research.

Several compounds share structural similarities with N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide, including:

- N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: Used similarly as a substrate for proteases but features valine instead of phenylalanine.

- N-Succinyl-Ala-Ala-Pro-Val p-nitroanilide: Another variant that can be used in protease assays.

- N-Succinyl-Asp-Glu-Val-Val-p-nitroanilide: A different sequence that may exhibit varied specificity towards different proteases.

Uniqueness

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide stands out due to its specific sequence that effectively mimics natural substrates for chymotrypsin-like enzymes, providing reliable results in enzymatic assays. Its chromogenic properties allow for easy quantification of enzyme activity through spectrophotometric methods, making it a preferred choice in biochemical research .